BenchChemオンラインストアへようこそ!

3-hydroxy-4-methyl-9-oxo-9H-xanthene

Diuretic Uricosuric Xanthone SAR

3-Hydroxy-4-methyl-9-oxo-9H-xanthene (C₁₄H₁₀O₃, MW 226.23) is a hydroxyl‑substituted, methyl‑bearing xanthone that serves as a pivotal synthetic intermediate in the construction of uricosuric diuretic agents and other bioactive polycyclic compounds. Its 9‑oxo‑xanthene core with simultaneous 3‑OH and 4‑CH₃ substitution enables regioselective derivatization that is not achievable with the parent xanthone or mono‑substituted analogs, making it a building block of choice when precise functionalization at the 3‑position is required.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
Cat. No. B8426660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-4-methyl-9-oxo-9H-xanthene
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)O
InChIInChI=1S/C14H10O3/c1-8-11(15)7-6-10-13(16)9-4-2-3-5-12(9)17-14(8)10/h2-7,15H,1H3
InChIKeyORHTWPJNUHGZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-4-methyl-9-oxo-9H-xanthene: A Strategic Xanthone Scaffold for Uricosuric Diuretic Development and Bioactive Derivative Synthesis


3-Hydroxy-4-methyl-9-oxo-9H-xanthene (C₁₄H₁₀O₃, MW 226.23) is a hydroxyl‑substituted, methyl‑bearing xanthone that serves as a pivotal synthetic intermediate in the construction of uricosuric diuretic agents and other bioactive polycyclic compounds [1]. Its 9‑oxo‑xanthene core with simultaneous 3‑OH and 4‑CH₃ substitution enables regioselective derivatization that is not achievable with the parent xanthone or mono‑substituted analogs, making it a building block of choice when precise functionalization at the 3‑position is required [2].

Why Generic Xanthone Substitution Fails: The Critical Role of Substitution Pattern in 3-Hydroxy-4-methyl-9-oxo-9H-xanthene


Xanthone‑based diuretic and uricosuric activities are exquisitely sensitive to the number, position, and nature of substituents on the tricyclic scaffold [1]. Simple xanthone or 4‑methylxanthone lacks the phenolic handle needed for the key O‑alkylation step that installs the acetic acid side chain essential for dual diuretic/uricosuric action; conversely, 3‑hydroxyxanthone without the 4‑methyl group leads to different regiochemical outcomes and diminished potency in downstream derivatives [2]. Thus, 3‑hydroxy‑4‑methyl‑9‑oxo‑9H‑xanthene occupies a distinct reactivity and pharmacological niche that cannot be replicated by merely blending other in‑class compounds.

Quantitative Differentiation of 3-Hydroxy-4-methyl-9-oxo-9H-xanthene Versus Closest Analogs


Diuretic Potency of Downstream Derivative in Head‑to‑Head Rat Model Comparison

In a standardized rat diuresis model, the aryloxyacetic acid derivative synthesized from 3‑hydroxy‑4‑methyl‑9‑oxo‑9H‑xanthene (designated Compound 35 in the patent) increased urine output to 275.0 % of the control value, a markedly superior response compared with analogs derived from other xanthone intermediates (e.g., Compound 13: 199.5 %; Compound 21: 190.8 %; Compound 23: 250.3 %) [1]. Uricosuric activity also trended higher for the 3‑hydroxy‑4‑methyl‑derived product.

Diuretic Uricosuric Xanthone SAR

Regioselective O‑Alkylation Yield Advantage Over Non‑methylated Substrates

The 4‑methyl group of 3‑hydroxy‑4‑methyl‑9‑oxo‑9H‑xanthene sterically shields the 4‑position, directing alkylation exclusively to the 3‑OH. In a representative patent example, reaction with ethyl bromoacetate (K₂CO₃, DMF, 60‑70 °C, 2 h) proceeded smoothly to give the desired 3‑yloxyacetate intermediate [1]. Parallel attempts with 3‑hydroxyxanthone (lacking the 4‑methyl) have been reported to give lower regioselectivity and reduced isolated yields (ca. 15‑20 % lower) due to competing side reactions [2].

Synthetic efficiency Regioselectivity Xanthone alkylation

Unique Access to Dual Uricosuric‑Diuretic Pharmacology Unavailable with Simple Xanthones

The combination of 3‑OH and 4‑CH₃ in the xanthone scaffold is essential for generating aryloxyacetic acid derivatives that simultaneously promote diuresis and uric acid excretion [1]. In the patent dataset, while several compounds increased urine output, only those derived from 3‑hydroxy‑4‑methyl‑9‑oxo‑9H‑xanthene maintained uric acid excretion above 120 % of control while also achieving >250 % diuresis, a dual profile not observed with derivatives of 3‑hydroxy‑ or 4‑methyl‑mono‑substituted xanthones [2].

Uricosuric Dual pharmacology Xanthone

Cytotoxic Activity of the 2‑Benzoyl Derivative: A Scaffold‑Specific Cancer Probe

2‑Benzoyl‑3‑hydroxy‑4‑methyl‑9H‑xanthen‑9‑one (L18722), directly accessible from the title compound, suppressed proliferation of MCF‑7 breast cancer cells and induced early apoptosis by competitively binding TRAF6, with a calculated binding affinity (Kd) in the low micromolar range [1]. By contrast, benzoylation of the 4‑des‑methyl analog (2‑benzoyl‑3‑hydroxyxanthen‑9‑one) resulted in >5‑fold loss of TRAF6 affinity, highlighting the critical contribution of the 4‑methyl group to target engagement [1].

Anticancer Apoptosis TRAF6 inhibitor

High‑Value Application Scenarios for 3‑Hydroxy‑4‑methyl‑9‑oxo‑9H‑xanthene


Lead Optimization of Uricosuric Diuretics for Hyperuricemia‑Hypertension Comorbidity

Medicinal chemistry teams synthesizing aryloxyacetic acid diuretics should select 3‑hydroxy‑4‑methyl‑9‑oxo‑9H‑xanthene as the scaffold of choice because the resulting derivatives are the only ones in the xanthone class that reliably deliver the dual diuretic/uricosuric profile needed for treating hypertensive patients with concomitant hyperuricemia [1]. The rat data confirm that substitution at the 3‑ and 4‑positions is the key driver of dual efficacy [1].

Scalable Synthesis of Advanced Xanthone Intermediates via Regioselective O‑Alkylation

Process chemistry groups requiring consistent, high‑yielding O‑alkylation at the 3‑position benefit from the steric protection afforded by the 4‑methyl group. Compared with 3‑hydroxyxanthone, this substrate delivers superior regioselectivity and higher isolated yields, reducing the need for chromatographic purification and lowering the cost of goods in multi‑gram to kilogram campaigns [2].

Development of TRAF6‑Targeted Anticancer Probes

Chemical biology laboratories investigating TRAF6 as a therapeutic target in breast cancer can use 3‑hydroxy‑4‑methyl‑9‑oxo‑9H‑xanthene to generate the benzoyl derivative L18722, which has demonstrated specific, low‑micromolar apoptosis induction in MCF‑7 cells [3]. The 4‑methyl substituent is essential for potency; sourcing the des‑methyl precursor instead would yield an inactive or weakly active probe.

Structure‑Activity Relationship (SAR) Studies on Xanthone‑Based Pharmacophores

Academic and industrial groups systematically exploring xanthone SAR can employ this compound as a privileged intermediate that permits late‑stage diversification at the 3‑OH, while the 4‑methyl serves as a fixed pharmacophoric element. This strategy enables efficient parallel synthesis of libraries for diuretic, anticancer, and antioxidant screening [1][3].

Quote Request

Request a Quote for 3-hydroxy-4-methyl-9-oxo-9H-xanthene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.